Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound with notable pharmacological properties. It is classified under the category of pyrrolidine derivatives and has gained attention in medicinal chemistry due to its potential therapeutic applications. The compound features a complex molecular structure that includes a pyrrolidine ring fused to a pyridine moiety, contributing to its unique chemical behavior and biological activity.
The compound is identified by the Chemical Abstracts Service (CAS) number 916420-29-6 and has a molecular formula of C11H14N2O2, with a molecular weight of approximately 194.23 g/mol. It can be sourced from various chemical suppliers and is often utilized in pharmaceutical research and development.
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the broader category of carboxylate esters, which are known for their diverse biological activities.
The synthesis of ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate can be achieved through several methods, including multicomponent reactions (MCRs). One effective method involves the condensation of ethyl cyanoacetate with an appropriate aldehyde and a ketone in the presence of a catalyst such as 4-(dimethylamino)pyridine.
In a typical synthesis procedure:
This approach allows for efficient production of complex heterocycles in a single step while minimizing by-products.
The molecular structure of ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate features:
Key structural data includes:
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate can undergo various chemical reactions typical for esters and nitrogen-containing heterocycles. These include hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
In hydrolysis reactions:
The mechanism of action for ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate involves its interaction with biological targets such as enzymes or receptors within cells. Its structural features allow it to fit into active sites of proteins or enzymes, potentially inhibiting their function or mimicking natural substrates.
Research indicates that compounds with similar structures exhibit various pharmacological activities including anticancer and antimicrobial effects. The specific mechanism may involve modulation of signaling pathways or interference with metabolic processes.
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate finds applications primarily in medicinal chemistry:
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate emerged as a structurally distinct heterocyclic compound in the late 20th century, following increased interest in saturated pyrrolopyridine systems. Unlike their aromatic counterparts observed in natural alkaloids like camptothecin (a topoisomerase I inhibitor containing the pyrrolo[3,4-c]pyridine scaffold), partially saturated variants offered improved pharmacokinetic properties and reduced planarity [6]. Early synthetic efforts focused on pyrrolopyridine isomers as "aza-indole" bioisosteres, with the [3,2-c] fusion pattern gaining prominence due to the strategic positioning of the basic nitrogen within the tetrahydro pyridine ring. This configuration facilitated salt formation (e.g., hydrochloride salts with CAS 2504201-65-2) crucial for solubility and crystallinity in drug development [4] [9]. The ethyl ester group provided a versatile handle for derivatization, enabling rapid generation of amide and carboxylic acid analogs for structure-activity relationship (SAR) studies.
This scaffold qualifies as a privileged structure due to its presence in diverse pharmacologically active compounds and its ability to provide high-affinity interactions with biological targets through multiple vectors:
Table 1: Representative Derivatives and Therapeutic Applications
Derivative Structure | Biological Target | Therapeutic Area |
---|---|---|
4-Phenoxy-6-methyl analog [6] | Aldose reductase | Antidiabetic complications |
N-Benzenesulfonamide [6] | GPR119 receptor | Type 2 diabetes |
3-Cyano substituted [7] | Tubulin polymerization | Anticancer |
Hydrochloride salt (CAS 1211505-59-7) [2] [8] | Kinase inhibition (FMS) | Antiarthritic |
Despite its utility, critical knowledge gaps persist:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0